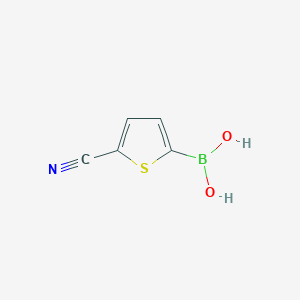

5-Cyanothiophene-2-boronic acid

概要

説明

Highly Sensitive Detection of Cancer Cells

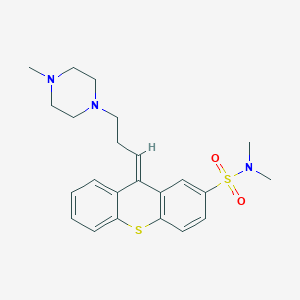

The study titled "Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene" focuses on the clinical importance of detecting cancer cells through molecular recognition targets like sialic acid. The research introduces a novel electrochemical cytosensor that is both cost-effective and highly sensitive, utilizing boronic acid-functionalized polythiophene. The fabrication process of the cytosensor is simplified to a single-step procedure involving the electro-polymerization of 3-Thienyl boronic acid and Thiophen on a pencil graphite electrode (PGE). The performance of the cytosensor is evaluated using electrochemical impedance spectroscopy and cyclic voltammetry, resulting in a remarkable detection range of cancer cells from 10 to 1,000,000 cells per mL and a low detection limit of 10 cells per mL with a quick incubation time of 10 minutes. Additionally, the cytosensor exhibits high selectivity towards AGS cancer cells over normal cells and bone marrow mesenchymal stem cells, indicating its potential for early-stage cancer diagnosis .

Copper-Facilitated Suzuki-Miyaura Coupling

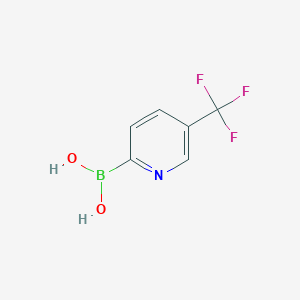

In the paper "Copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes," the authors address the challenge of synthesizing 5-arylthiophene-2-carboxaldehydes from 5-Formyl-2-thiopheneboronic acid, which is typically hindered by the instability of the boronic acid and results in low yields. The research presents a novel one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction that allows for the use of an in situ prepared 2-thiopheneboronic ester derivative. This method eliminates the need for the acidic liberation step of boronic acid species, leading to enhanced yields and purities of the desired products. The study also demonstrates the high functional group tolerance of the transformation through the comparison of various aryl bromides .

Synthesis Analysis

The synthesis of boronic acid derivatives, as discussed in the provided papers, involves innovative approaches to improve yield and selectivity. The electro-polymerization technique used in the development of the cytosensor and the one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction are both examples of how the synthesis of boronic acid compounds can be optimized for specific applications.

Molecular Structure Analysis

While the papers do not provide detailed molecular structure analysis, the functionalization of polythiophene with boronic acid and the protection of 5-arylthiophene-2-carboxaldehydes with 1,3-dioxolane suggest modifications to the thiophene structure that could impact its electronic and chemical properties, which are crucial for the intended applications.

Chemical Reactions Analysis

The chemical reactions involved in the studies are centered around the functionalization and coupling of thiophene derivatives. The electrochemical properties of the boronic acid-functionalized polythiophene are exploited for the detection of cancer cells , while the Suzuki-Miyaura coupling reaction is utilized to synthesize protected 5-arylthiophene-2-carboxaldehydes . These reactions are significant for their respective fields, offering advancements in medical diagnostics and organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are tailored to their applications. For instance, the electrochemical properties of the boronic acid-functionalized polythiophene are critical for the sensitivity and selectivity of the cancer cell detection . The stability and reactivity of the 2-thiopheneboronic ester derivative are key to the successful synthesis of the protected aldehydes . These properties are a direct result of the molecular structures and the synthesis methods employed in the studies.

科学的研究の応用

Applications in Cancer Detection and Diagnosis

Highly Sensitive Detection of Cancer Cells : 5-Cyanothiophene-2-boronic acid, as a boronic acid functional polythiophene, has been utilized in the creation of an electrochemical cytosensor. This sensor is noted for its simplicity, low cost, and high sensitivity, making it particularly effective for cancer cell detection. The sensor operates by recognizing sialic acid, a significant molecular target in clinical diagnosis and treatment. A notable application is its high selectivity towards AGS cancer cells over normal cells like HEK 293 and BM-hMSCs, suggesting promising future applications in early-stage cancer diagnosis (Dervisevic et al., 2017).

Applications in Chemical Synthesis

Facilitating Suzuki-Miyaura Coupling : 5-Cyanothiophene-2-boronic acid is significant in the field of chemical synthesis. For instance, it's been involved in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes through a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This process leverages in situ prepared 2-thiopheneboronic ester derivatives and has demonstrated improved yields and purities for the transformation of complex structures, showcasing the broad application of boronic acid derivatives in organic chemistry (Hergert et al., 2018).

Applications in Sensing and Material Science

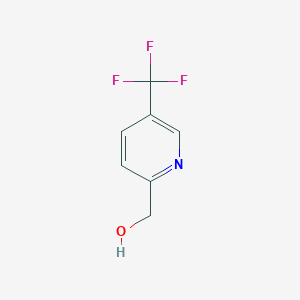

Selective Fluorescent Chemosensors : 5-Cyanothiophene-2-boronic acid derivatives are also pivotal in the development of selective fluorescent chemosensors. These sensors are used for detecting carbohydrates, bioactive substances, and various ions, playing a crucial role in disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms specific cyclic structures that are instrumental in these sensors, highlighting the compound's versatility in biomedical and material science applications (Huang et al., 2012).

Modulating the Lewis Acidity of Boron : The Lewis acidity of boron, an inherent property of boronic acid derivatives, is crucial for its applications in catalysis and material science. Manipulating this property through external stimuli like light can control chemical processes catalyzed by boronic acids and modulate the behavior of functional materials containing them, opening doors to innovative approaches in the development of new p-electronic materials for sensing, electron transport, and other material science applications (Lemieux et al., 2008).

Safety And Hazards

特性

IUPAC Name |

(5-cyanothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMEPSYIIQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400742 | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyanothiophene-2-boronic acid | |

CAS RN |

305832-67-1 | |

| Record name | (5-Cyanothiophen-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)